5-[(4-methoxyphenoxy)methyl]-2-furohydrazide
CAS No.: 832740-28-0
Cat. No.: VC8361150
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832740-28-0 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 5-[(4-methoxyphenoxy)methyl]furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C13H14N2O4/c1-17-9-2-4-10(5-3-9)18-8-11-6-7-12(19-11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) |
| Standard InChI Key | NXKZDAIBINNEMT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
| Canonical SMILES | COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Introduction
5-[(4-methoxyphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C13H14N2O4 and a molar mass of 262.26 g/mol . It belongs to the class of hydrazides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine group. This compound is of interest in organic chemistry due to its potential applications in the synthesis of various heterocyclic compounds.
Synthesis and Reactivity
While specific synthesis methods for 5-[(4-methoxyphenoxy)methyl]-2-furohydrazide are not detailed in the available literature, hydrazides generally can be synthesized through the reaction of carboxylic acids or their derivatives with hydrazine. The reactivity of this compound would likely involve the hydrazide group participating in condensation reactions or acting as a nucleophile in various organic transformations.
Comparison with Related Compounds
Other hydrazides, such as 5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide (CAS# 364626-47-1), have been studied for their potential applications in research . This compound has a molecular weight of 291.26 g/mol and a molecular formula of C13H13N3O5, indicating a nitro group that could influence its reactivity and biological activity differently compared to 5-[(4-methoxyphenoxy)methyl]-2-furohydrazide.
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| 5-[(4-methoxyphenoxy)methyl]-2-furohydrazide | C13H14N2O4 | 262.26 |
| 5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide | C13H13N3O5 | 291.26 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume